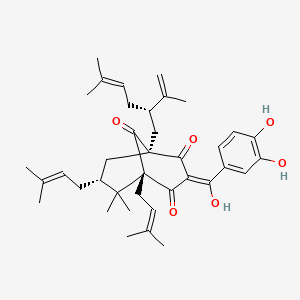(1S,3Z,5R,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]bicyclo[3.3.1]nonane-2,4,9-trione

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Anticancer Properties
Garcinol, a naturally occurring compound found in the rind of the Garcinia indica fruit (also known as kokum), has been the subject of research for its potential anticancer properties. Studies have shown that garcinol may inhibit the growth and proliferation of various cancer cell lines, including breast, colon, liver, and prostate cancer cells []. The mechanisms by which garcinol exerts its anticancer effects are still being investigated, but they may involve:
- Induction of apoptosis: Garcinol may trigger programmed cell death (apoptosis) in cancer cells [].
- Cell cycle arrest: Garcinol may arrest the cell cycle at different stages, preventing cancer cells from dividing and multiplying [].
- Anti-angiogenesis: Garcinol may inhibit the formation of new blood vessels that tumors need to grow and survive [].
Anti-inflammatory Properties
Garcinol has also been investigated for its potential anti-inflammatory properties. Studies suggest that garcinol may:
The compound (1S,3Z,5R,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]bicyclo[3.3.1]nonane-2,4,9-trione is a complex organic molecule characterized by a bicyclic structure. It features multiple functional groups, including hydroxymethylidene and various alkyl substituents that contribute to its chemical reactivity and potential biological activity. The stereochemistry indicated by the specific configurations (S, R, Z) suggests that this compound may exhibit unique interactions in biological systems due to its spatial arrangement of atoms.
- Garcinol's mechanism of action is still under investigation. However, its role in inhibiting histone acetyltransferases (HATs) is a promising area of research [, ]. HATs regulate gene expression by modifying histones, proteins that package DNA. By inhibiting HATs, Garcinol may influence the expression of genes involved in various cellular processes, including cell proliferation and cancer development [].
- Additionally, Garcinol's antioxidant properties may contribute to its potential health benefits [].
- Toxicity: Limited data exists on the specific toxicity of Garcinol in humans. However, studies suggest it is relatively safe at moderate doses []. Further research is needed to determine the safety profile for long-term use.
- Flammability: No data on the flammability of Garcinol is available in scientific literature.
- Reactivity: Information on the specific reactivity of Garcinol is limited.
- Nucleophilic Addition: The hydroxymethylidene group can act as an electrophile in nucleophilic addition reactions.
- Esterification: The presence of hydroxyl groups allows for esterification reactions with carboxylic acids.
- Oxidation-Reduction: The compound may undergo oxidation or reduction reactions due to the presence of phenolic structures which can be oxidized to quinones.
These reactions are facilitated by specific enzymes in biological systems, which enhance the rate and specificity of the transformations
The biological activity of this compound is likely influenced by its structural features. Compounds with similar structures have been reported to exhibit various pharmacological properties, including: In vitro studies are essential to fully elucidate the biological activities associated with this specific compound.
The synthesis of this compound can be approached through several methodologies:
- Multi-step Synthesis: Utilizing starting materials that contain the bicyclic framework and introducing substituents through sequential reactions such as alkylation and condensation.
- Natural Product Isolation: If this compound is derived from natural sources, extraction and purification methods could be employed.
- Chemical Modification: Starting from simpler precursors and applying functional group transformations to build up the desired structure.
Each method may vary in yield and purity depending on the reagents and conditions used .
This compound has potential applications in several fields:
- Pharmaceuticals: Due to its possible biological activities, it could serve as a lead compound for drug development targeting oxidative stress-related diseases or cancer.
- Agriculture: Compounds with similar structures may act as natural pesticides or growth regulators.
- Cosmetics: Its antioxidant properties could be beneficial in formulations aimed at skin protection and anti-aging products.
Interaction studies are crucial for understanding how this compound interacts with biological macromolecules:
- Protein Binding Studies: Investigating how the compound binds to specific proteins can reveal its mechanism of action.
- Enzyme Inhibition Assays: These assays can determine if the compound inhibits key enzymes involved in metabolic pathways.
- Cellular Uptake Studies: Understanding how effectively the compound is taken up by cells can inform its bioavailability and therapeutic potential.
These studies help in predicting the pharmacokinetic properties of the compound .
Several compounds share structural similarities with (1S,3Z,5R,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]bicyclo[3.3.1]nonane-2,4,9-trione:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Curcumin | Diarylheptanoid | Anti-inflammatory, Antioxidant |
| Resveratrol | Stilbene | Antioxidant, Cardioprotective |
| Quercetin | Flavonoid | Antioxidant, Anti-cancer |
Uniqueness
The uniqueness of the target compound lies in its complex bicyclic structure combined with multiple alkyl chains and hydroxymethylidene functionality that may confer distinct biological properties not observed in simpler analogs like curcumin or resveratrol.







